2-Pentyl-1,3-dioxane

Description

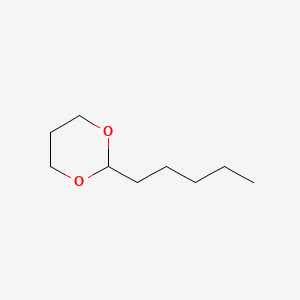

2-Pentyl-1,3-dioxane is a six-membered heterocyclic compound consisting of a 1,3-dioxane ring (two oxygen atoms at positions 1 and 3) with a pentyl group substituted at position 2. The pentyl substituent introduces hydrophobicity and steric bulk, which may influence conformational equilibria, solubility, and reactivity compared to other 1,3-dioxane derivatives . Such compounds are of interest in organic synthesis, flavor chemistry, and materials science due to their tunable stereoelectronic properties.

Properties

CAS No. |

5663-29-6 |

|---|---|

Molecular Formula |

C9H18O2 |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

2-pentyl-1,3-dioxane |

InChI |

InChI=1S/C9H18O2/c1-2-3-4-6-9-10-7-5-8-11-9/h9H,2-8H2,1H3 |

InChI Key |

SMUIAOJZCSQUSN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1OCCCO1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Pentyl-1,3-dioxane can be synthesized through the acetalization of 1,3-diols with aldehydes or ketones. A common method involves the reaction of 1,3-propanediol with pentanal in the presence of an acid catalyst such as toluenesulfonic acid. The reaction is typically carried out under reflux conditions with continuous removal of water to drive the reaction to completion .

Industrial Production Methods

Industrial production of 2-pentyl-1,3-dioxane often involves similar acetalization reactions but on a larger scale. The use of continuous flow reactors and efficient water removal techniques, such as Dean-Stark apparatus or molecular sieves, ensures high yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Pentyl-1,3-dioxane undergoes various chemical reactions, including:

Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur with reagents like organolithium compounds (RLi) or Grignard reagents (RMgX).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Organolithium or Grignard reagents in anhydrous conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted dioxanes depending on the nucleophile used.

Scientific Research Applications

2-Pentyl-1,3-dioxane has several applications in scientific research:

Chemistry: Used as a protecting group for carbonyl compounds due to its stability under various reaction conditions.

Biology: Investigated for its potential use in the synthesis of biologically active molecules.

Medicine: Explored for its role in drug delivery systems and as a precursor for pharmaceuticals.

Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of 2-pentyl-1,3-dioxane involves its ability to form stable acetal linkages with carbonyl compounds. This stability is due to the resonance stabilization provided by the oxygen atoms in the ring. The compound can act as a protecting group, preventing unwanted reactions at the carbonyl site during complex synthetic processes .

Comparison with Similar Compounds

Table 1: Key Properties of 1,3-Dioxane Derivatives

Key Observations:

- Synthetic Challenges : Alkali-sensitive derivatives like 5-Oxo-2-phenyl-1,3-dioxane require precise pH control during synthesis to prevent degradation .

- Biological Relevance : Branched alkyl derivatives (e.g., 2-isobutyl-4,4-dimethyl-1,3-dioxane) may contribute to flavor modulation in fermented products, though their roles remain understudied .

Reactivity and Stability

- Electronic Effects : Electron-withdrawing groups (e.g., ketones in 5-Oxo-2-phenyl-1,3-dioxane) increase ring strain and susceptibility to nucleophilic attack, whereas electron-donating alkyl groups (e.g., pentyl) stabilize the ring .

- Steric Effects : Bulky substituents at position 2 (e.g., pentyl) may hinder reactions at adjacent positions, influencing regioselectivity in further functionalization.

Comparison with Non-Dioxane Heterocycles

- Aromaticity vs. Non-Aromaticity: Oxazoles exhibit aromatic stability and planar geometry, whereas 1,3-dioxanes are non-aromatic and more flexible .

- Applications : Oxazoles are common in flavor chemistry (e.g., roasted peanut volatiles), while 1,3-dioxanes are explored for controlled-release systems due to their hydrolytic stability .

Biological Activity

2-Pentyl-1,3-dioxane is a member of the dioxane family, which is characterized by a five-membered ring containing two oxygen atoms. This compound exhibits potential biological activity, making it a subject of interest in various fields including medicinal chemistry and environmental science. This article will explore its chemical properties, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₇H₁₄O₂

- Molecular Weight : 130.19 g/mol

- Structure : The dioxane ring structure contributes to its reactivity and interaction with biological systems.

Biological Activity

Research indicates that 2-pentyl-1,3-dioxane may possess several biological activities, including:

- Antimicrobial Properties : Some studies suggest that dioxanes can exhibit antimicrobial or antifungal activities. However, specific data on 2-pentyl-1,3-dioxane is limited and requires further investigation.

- Toxicological Effects : Like other dioxanes, 2-pentyl-1,3-dioxane may have toxic effects depending on the concentration and exposure duration. The International Agency for Research on Cancer (IARC) has classified related compounds like 1,4-dioxane as possibly carcinogenic to humans based on animal studies .

The mechanism of action for 2-pentyl-1,3-dioxane involves its interaction with cellular components:

- Ligand Binding : The compound may act as a ligand that binds to specific receptors or enzymes, modulating their activity.

- Biochemical Interactions : It can participate in various biochemical reactions due to its functional groups, influencing metabolic pathways.

Table 1: Summary of Biological Activities in Dioxanes

Notable Research Studies

- Antimicrobial Activity Study : A study evaluated the antimicrobial properties of various dioxanes, suggesting that structural variations significantly influence their efficacy against microbial strains. Although specific results for 2-pentyl-1,3-dioxane were not highlighted, the findings indicate potential worth exploring further.

- Toxicology Assessment : Research into the toxicological effects of dioxanes has shown that exposure can lead to liver and kidney damage in animal models. These findings underline the importance of understanding the safety profiles of compounds like 2-pentyl-1,3-dioxane in both industrial and medical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.